4-Bromo-3,5-difluoroanisole
Overview
Description
4-Bromo-3,5-difluoroanisole is a chemical compound with the molecular formula C7H5BrF2O. It is a clear, slightly yellow liquid or white crystalline substance. This compound is primarily used in the synthesis of various organic molecules and has applications in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
4-Bromo-3,5-difluoroanisole (4BDFA) is primarily used as a brominating agent that reacts with aromatic compounds . It is used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest .
Mode of Action
4BDFA interacts with its targets, the cyclin-dependent kinases, by being used to synthesize difluorophenacyl analogs . These analogs act as inhibitors, preventing the kinases from performing their normal function in cell cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by 4BDFA is the cell cycle, specifically the stages controlled by cyclin-dependent kinases . By inhibiting these kinases, 4BDFA can disrupt the normal progression of the cell cycle .
Pharmacokinetics
It is known that 4bdfa is insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 4BDFA’s action primarily involve the disruption of cell cycle progression . By inhibiting cyclin-dependent kinases, 4BDFA can cause cell cycle arrest, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of 4BDFA can be influenced by various environmental factors. For instance, its insolubility in water could affect its distribution in aqueous environments within the body. Additionally, storage conditions can impact 4BDFA’s stability; it is recommended to store the compound at room temperature, away from oxidizing agents .
Biochemical Analysis
Biochemical Properties
4-Bromo-3,5-difluoroanisole plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly in the process of inhibiting cyclin-dependent kinases . The nature of these interactions is complex and involves the formation of difluorophenacyl analogs .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, particularly through its role in the inhibition of cyclin-dependent kinases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . These actions contribute to its role as an inhibitor of cyclin-dependent kinases .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-difluoroanisole can be synthesized through the bromination and fluorination of anisole. The reaction involves the use of hydrogen fluoride and hydrogen bromide as reagents. The resulting product is then purified by distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-difluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include various substituted anisoles.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-3,5-difluoroanisole has several applications in scientific research:
Comparison with Similar Compounds
4-Bromoanisole: Similar in structure but lacks the fluorine atoms.
3,5-Difluoroanisole: Similar but lacks the bromine atom.
4-Bromo-2,6-difluoroanisole: Another related compound with different substitution patterns
Uniqueness: 4-Bromo-3,5-difluoroanisole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-1,3-difluoro-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMNTXYFBBTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369315 | |
Record name | 4-Bromo-3,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-61-0 | |
Record name | 2-Bromo-1,3-difluoro-5-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3,5-difluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.